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Next-generation sequencing (NGS) has transformed avian genomics, providing powerful tools
for researchers, scientists, and drug development professionals.[1][2] These high-throughput
technologies enable rapid and cost-effective sequencing of DNA and RNA, facilitating a wide
range of applications from fundamental evolutionary research to applied studies in poultry
health and disease.[1][3] This document provides detailed application notes and protocols for
the use of NGS in key areas of avian genomics.

Avian Viral Genomics and Surveillance

Application Note:

NGS is a revolutionary tool for avian virology, enabling culture-independent virus discovery,
diversity analysis, and epidemiological tracking.[4] It allows for the rapid and accurate
identification of known and novel avian pathogens, such as Avian Influenza Virus (AlV) and
Newcastle Disease Virus (NDV).[1][5] Unlike traditional PCR-based methods that target
specific gene fragments, NGS provides comprehensive genetic information for the entire viral
genome.[1] This detailed genomic data is crucial for monitoring viral evolution, tracking genetic
variations, identifying antimicrobial resistance genes, and informing vaccine development and
public health interventions.[1][6] Metagenomic sequencing of environmental samples can also
be used for disease surveillance in poultry farms.[1] Both targeted and non-targeted NGS
approaches are becoming essential for diagnosing and controlling avian diseases, enhancing
flock health and food security.[1][5]

Quantitative Data Summary: Viral Sequencing
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The following table summarizes representative quantitative data from NGS-based avian virus

studies. This includes cost and time estimates for sequencing, as well as typical data output

metrics.

Parameter

Value

Source

Reference

Cost per Sample

(Reagents)

~$106 - $350 USD

Total RNA sequencing

on lllumina MiSeq

[5]

Time to Result

~66-72 hours (Library
Prep: ~30h,
Sequencing: ~39h,

Bioinformatics: ~3h)

Total RNA sequencing

on lllumina MiSeq

[5]

Sequencing Platform

lllumina MiSeq /
MiniSeq

AlV and other avian

viruses

[5]L6]

Reads Passing Q30

> 88%

AlV full genome

sequencing

[7]

Genome Coverage

> 99% (average)

NDV from various

tissues

[5]

Error Rate

<1%

AlV full genome

sequencing

[7]

Experimental Workflow: Viral Genome Sequencing

The following diagram illustrates a typical workflow for sequencing avian viral genomes directly
from clinical samples.
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Workflow for avian viral genome sequencing.
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Protocol: Amplicon-Based Sequencing of Avian Influenza Virus (AlV)

This protocol is adapted from a streamlined method for AIV genome characterization.[6][8]

1. Sample Preparation and RNA Extraction:

o Collect tracheal or cloacal swabs from birds and place them in a viral transport medium.[7]
e Harvest organs from deceased birds suspected of AlV infection.[8]

o Extract viral RNA using a commercial kit (e.g., IndiMag Pathogen Kit) following the
manufacturer's instructions.[8]

» Confirm the presence of the AlV genome by targeting the matrix (M) gene using RT-qPCR.[8]

o Quantify the extracted RNA using a fluorometer (e.g., Qubit) and assess its quality with a
bioanalyzer.[7]

2. Whole Genome Amplification:
o Perform reverse transcription to synthesize cDNA from the viral RNA.

« Amplify all eight segments of the AV genome using a set of specific PCR primers in a
multiplex PCR reaction. This creates amplicons covering the entire viral genome.[6]

3. Library Preparation (e.g., for lllumina MiniSeq):

o Fragmentation: Shear the amplified DNA to the desired size range for the sequencing
platform.

e End Repair and A-tailing: Repair the ends of the DNA fragments to make them blunt and add
a single 'A' nucleotide to the 3' ends.[7]

o Adapter Ligation: Ligate sequencing adapters to the ends of the DNA fragments. These
adapters contain sequences necessary for binding to the sequencer's flow cell and for
indexing (barcoding) multiple samples.
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Library Amplification: Perform a final PCR amplification to enrich for fragments that have
adapters on both ends and to add the full-length adapter sequences.

Purification and Quality Control: Purify the final library to remove unincorporated primers and
adapters. Quantify the library and verify its size distribution using a bioanalyzer.

. Sequencing:
Pool indexed libraries from multiple samples.

Sequence the pooled library on an lllumina platform (e.g., MiniSeq or MiSeq) according to
the manufacturer's protocol.[5][6]

. Bioinformatics Pipeline:

Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
Trim adapters and low-quality bases.

Read Mapping: Align the quality-filtered reads to a reference AIV genome.

Consensus Genome Generation: Generate a consensus sequence for the sequenced virus.

[6]18]

Analysis: Perform subtyping, pathotyping, variant calling, and phylogenetic analysis to
characterize the viral strain and its relationship to other known viruses.[6][8]

Functional Genomics via RNA-Sequencing (RNA-
Seq)

Application Note:

RNA-Sequencing (RNA-Seq) is a powerful NGS application for studying the avian
transcriptome, which is the complete set of RNA transcripts in a cell or tissue.[1][9] It allows for
comprehensive gene expression profiling, identification of novel transcripts, discovery of non-
coding RNAs (like miRNA, snRNA, and snoRNA), and analysis of alternative splicing.[9][10] In
avian genomics, RNA-Seq is used to unravel the molecular mechanisms behind productivity
traits, disease resistance, and physiological processes.[9] For example, it has been used to
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identify genes and signaling pathways associated with resistance to AlV infection in different

chicken lines.[11] By comparing transcriptomes under different conditions (e.g., infected vs.

non-infected), researchers can identify differentially expressed genes that are key to the host

response.[11] This information is invaluable for developing new intervention strategies and for

selective breeding programs.[9][12]

Quantitative Data Summary: Avian Transcriptomics

The table below provides typical data quality and output metrics from an avian RNA-Seq study

comparing different poultry breeds.[13]

Parameter Hypothalamus Liver Source
N Broiler, Layer, and
Total Genes Identified 17,052 16,409 ) ]
Hybrid Chickens
Clean Data per 36 samples from two
~1.19 Gb ~1.19 Gb )
Sample tissues
High-throughput RNA-
Q30 Base Percentage  =92.39% > 92.39%

Seq

Mapping Rate to
90.83% - 93.35%
Reference Genome

90.83% - 93.35%

HISAT alignment to

chicken reference

Experimental Workflow: RNA-Sequencing

This diagram outlines the major steps in a typical RNA-Seq experiment, from tissue collection

to data analysis.
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General workflow for an avian RNA-Seq experiment.
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Protocol: Transcriptome Analysis of Avian Tissues
This protocol provides a general methodology for RNA-Seq.
1. RNA Extraction and Quality Control:

o Collect tissue samples and immediately stabilize them in an RNA-preserving solution or
flash-freeze in liquid nitrogen.

o Extract total RNA using a suitable method (e.g., Trizol reagent or column-based kits).
o Treat the RNA with DNase | to remove any contaminating genomic DNA.

o Assess RNA integrity using a bioanalyzer, aiming for an RNA Integrity Number (RIN) of 7 or
higher.

e Quantify the RNA using a fluorometer or spectrophotometer.
2. Library Construction (e.g., using NEBNext Ultra RNA Library Prep Kit):

 mMRNA Isolation: Isolate messenger RNA (mMRNA) from the total RNA using oligo(dT)
magnetic beads, which bind to the poly-A tails of MRNA molecules. Alternatively, for total
RNA sequencing, deplete ribosomal RNA (rRNA).

o Fragmentation: Fragment the purified mMRNA into smaller pieces using enzymatic or chemical
methods.

o First-Strand cDNA Synthesis: Synthesize the first strand of cDNA from the fragmented RNA
using reverse transcriptase and random hexamer primers.[7]

o Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA using DNA
Polymerase | and RNase H.[7]

o End Repair, A-tailing, and Adapter Ligation: Prepare the double-stranded cDNA for adapter
ligation as described in the viral sequencing protocol.

 Library Amplification: Amplify the library via PCR to generate a sufficient quantity for
sequencing. Use indexed primers to allow for multiplexing.
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 Purification and QC: Purify the amplified library and verify its concentration and size
distribution.

3. Sequencing:
e Pool the indexed libraries in equimolar concentrations.

o Perform paired-end sequencing on an lllumina platform (e.g., NovaSeq, HiSeq) to generate
a sufficient number of reads per sample (typically 20-30 million reads for gene expression
profiling).

4. Bioinformatic Analysis:

o Data Pre-processing: Assess raw read quality and trim adapter sequences and low-quality
bases.

o Alignment: Align the cleaned reads to the avian reference genome (e.g., Gallus gallus) using
a splice-aware aligner like HISAT2 or STAR.[13]

o Transcript Quantification: Count the number of reads mapping to each annotated gene using
tools like featureCounts or HTSeq.

 Differential Expression Analysis: Use statistical packages like DESeq?2 or edgeR to identify
genes that are significantly up- or down-regulated between experimental groups.[11]

e Functional Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.qg.,
KEGG) on the list of differentially expressed genes to understand the biological processes
and pathways affected.[11][14]

Avian Immunology and Disease Resistance

Application Note:

Understanding the genetic basis of disease resistance is critical for poultry health.[12] NGS
technologies, particularly whole-genome sequencing (WGS) and RNA-Seq, are instrumental in
identifying genetic variants and host response patterns associated with resistance or
susceptibility to pathogens.[11][12] Studies comparing genetically distinct chicken lines have
identified specific genes and signaling pathways that play a crucial role in the immune
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response to viruses like AlV.[11] For instance, research has highlighted the importance of the
cell adhesion molecule signaling pathway in conferring resistance.[11] Furthermore, the innate
immune system's first line of defense involves pattern recognition receptors (PRRs) that detect
viral components. NGS helps in studying the evolution and function of these receptors and their
downstream signaling pathways, such as the cGAS-STING DNA sensing pathway and RIG-I-
like receptor (RLR) pathways for RNA sensing.[15][16] This knowledge can be applied to breed
birds with enhanced natural resistance to diseases.[17]

Signaling Pathway: Innate Immune Response to RNA Viruses

The diagram below illustrates the key signaling pathways involved in the detection of viral RNA
in avian cells, leading to the production of type I interferons and proinflammatory cytokines.[15]
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Avian innate immune signaling for RNA virus detection.
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Signaling Pathway: cGAS-STING DNA Sensing Pathway

This diagram shows the conserved cGAS-STING pathway in chickens, which is critical for
detecting viral DNA and initiating an immune response.[16]
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Avian cGAS-STING DNA virus sensing pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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